![molecular formula C7H16Cl2N2 B1487333 6-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride CAS No. 2204053-85-8](/img/structure/B1487333.png)
6-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride (MDBC) is a heterocyclic compound belonging to the class of bicyclic compounds. It is a synthetic derivative of the naturally occurring diazabicyclo[3.2.1]octane (DBOC) and is primarily used as a reagent in organic synthesis. MDBC has also been used in a variety of scientific research applications, including as a substrate in enzymatic reactions and as a tool to study the mechanisms of action of various drugs.
Aplicaciones Científicas De Investigación
Catalytic Properties and Synthesis
Bicyclic compounds like 1,4-diazabicyclo[2.2.2]octane (DABCO) and its derivatives are known for their catalytic properties in organic synthesis. For example, DABCO and similar bicyclic compounds are used as catalysts in base-assisted Michael addition reactions, which are crucial for forming carbon-carbon bonds in the synthesis of natural products and drugs. These reactions are versatile and employed for efficient bond formation between electron-poor olefins and varied nucleophiles, contributing to the synthesis of a wide range of chemical compounds (Thirupathi et al., 2022).
Ribonuclease Mimics
Compounds based on diazabicyclo octanes, such as 1,4-diazabicyclo[2.2.2]octane, have been explored for the design of artificial ribonucleases. These catalysts mimic the hydrolytic activity of natural ribonucleases, targeting the phosphodiester bonds in RNA. The design of these compounds involves a catalytic domain with imidazole residue and a polycationic RNA-binding domain featuring bis-quaternized rings of diazabicyclooctane, showing promise in the field of biochemical research (Konevetz et al., 2002).
Environmental and Health Impact Studies
Related bicyclic compounds like Methylcyclopentadienyl manganese tricarbonyl (MMT), used as an octane enhancer in gasoline, have been assessed for their environmental and health impacts. Studies have explored the combustion products of MMT and their potential health risks, focusing on manganese oxides produced during combustion. These assessments are crucial for understanding the environmental and health implications of using such compounds in consumer products (Egyed & Wood, 1996).
Propiedades
IUPAC Name |
6-methyl-2,6-diazabicyclo[3.2.1]octane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-5-6-4-7(9)2-3-8-6;;/h6-8H,2-5H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIHBZYZYBQSPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CCN2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


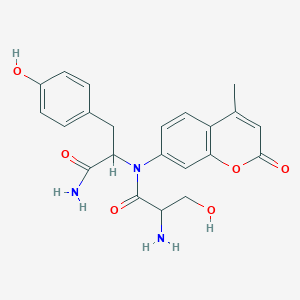

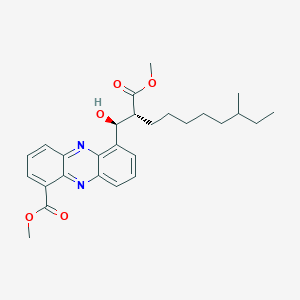


![3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1487261.png)
![[(2-Methylsulfonyl)phenyl]benzoic acid](/img/structure/B1487262.png)
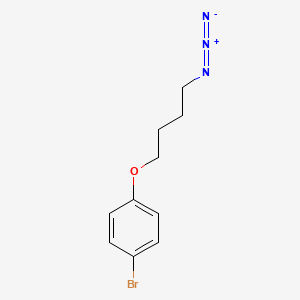
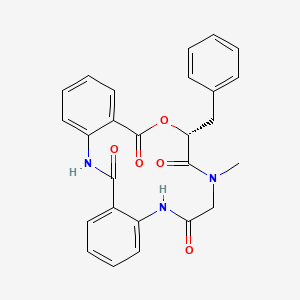
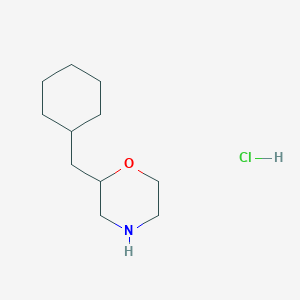
![2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one hydrochloride](/img/structure/B1487268.png)
![5-chloro-N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1487270.png)
![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1-sulfonamide](/img/structure/B1487272.png)